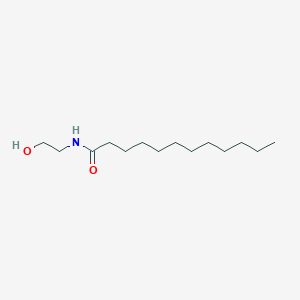

N-(2-Hydroxyethyl)dodecanamide

描述

Contextualization within the Class of N-Acylethanolamines (NAEs) and Fatty Acid Ethanolamides (FAEs)

N-(2-Hydroxyethyl)dodecanamide is classified as an N-Acylethanolamine (NAE), a group of bioactive lipid molecules found in both animals and plants. researchgate.net NAEs are a type of fatty acid amide characterized by an acyl chain of varying length and saturation that is connected to an ethanolamine (B43304) head group through an amide bond. researchgate.net The term Fatty Acid Ethanolamides (FAEs) is also used to describe this class of compounds.

These molecules are involved in a wide range of physiological processes. researchgate.net this compound, specifically, is the result of the formal condensation of the carboxyl group of dodecanoic acid with the amino group of ethanolamine. nih.govlookchem.com It is also referred to by other names that clearly indicate its place within this chemical class, such as N-lauroylethanolamine (NAE 12:0), lauric acid ethanolamide, and lauramide MEA. nih.govresearchgate.netnist.gov

Historical Trajectories and Emerging Paradigms in this compound Research

The history of this compound in research shows its evolution from a cataloged chemical to a tool for studying specific biological processes. The compound was included in the National Toxicology Program Chemical Repository Database as early as 1992, indicating its availability for scientific use for several decades. nih.gov

A significant area of research has been its application in plant science. This compound (referred to as NAE 12:0 in this context) has been extensively used as a model compound to investigate the effects of N-Acylethanolamines on plant physiology, particularly in studies of root development. researchgate.net

More recent research continues to find this compound in natural sources. For instance, a 2018 study identified it as one of the bioactive constituents in the extracts of Lepidium sativum (garden cress), highlighting ongoing interest in its phytochemical properties. journalijar.com Furthermore, research into transdermal drug delivery has utilized this compound in skin permeation studies. The broader class of FAEs is also being explored for therapeutic potential, with related compounds like N-(2-Hydroxyethyl)hexadecanamide being isolated from endophytic fungi and investigated for their effects on cancer cells. researchgate.net This points to an emerging paradigm where naturally occurring fatty acid ethanolamides are being assessed for valuable bioactive properties.

Data Tables

Table 1: Compound Names

| Compound Name |

| This compound |

| N-Lauroylethanolamine |

| Lauric acid monoethanolamide |

| Lauramide MEA |

| N-Dodecanoylethanolamine |

| Laurylethanolamide |

| Dodecanamide (B72619), N-(2-hydroxyethyl)- |

This table presents the primary name and common synonyms for the compound discussed in this article, as found in scientific literature and chemical databases. nih.govnist.govtcichemicals.comtcichemicals.com

Table 2: Key Properties of this compound

| Property | Value |

| CAS Number | 142-78-9 |

| Molecular Formula | C₁₄H₂₉NO₂ |

| Molecular Weight | 243.39 g/mol |

This table outlines fundamental chemical properties of this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(2-hydroxyethyl)dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(17)15-12-13-16/h16H,2-13H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXSMBBFBXPQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025493 | |

| Record name | Laurylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauryl ethanolamide is a cream-colored flakes. (NTP, 1992), Dry Powder; Liquid; Other Solid, Cream-colored solid; [CAMEO] | |

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Lauroylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | N-Lauroylethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

142-78-9, 68140-00-1 | |

| Record name | LAURYL ETHANOLAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid monoethanolamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)dodecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Laurylethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)dodecanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amides, coco, N-(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098P2IGT76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-HYDROXYETHYL)DODECANAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5644 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Reaction Optimization for N 2 Hydroxyethyl Dodecanamide

Established Synthetic Routes and Reaction Conditions

Traditional synthesis of N-(2-Hydroxyethyl)dodecanamide relies on foundational amidation reactions, which can be performed directly or with the aid of catalysts to enhance reaction rates and selectivity.

Direct Amidation Strategies

Direct amidation involves the condensation reaction between a carboxylic acid and an amine, typically at elevated temperatures to drive the dehydration process. One established method for synthesizing this compound is the reaction of dodecanoic acid (lauric acid) with monoethanolamine. prepchem.comnih.gov In a typical procedure, dodecanoic acid is added to a solution of ethanolamine (B43304) in a solvent like toluene (B28343) at a moderately elevated temperature, such as 50°C. prepchem.com The mixture is then refluxed for several hours. During this period, the water formed as a byproduct is collected, often using a Dean-Stark apparatus, which helps to shift the reaction equilibrium towards the product. To complete the reaction, the solvent is progressively removed to increase the final temperature to around 140°C. prepchem.com

Solvent-free thermal amidation is another direct approach. Research on the amidation of stearic acid, a similar long-chain fatty acid, with ethanolamine has shown that the reaction can proceed rapidly at 180°C in an autoclave, achieving high conversion in the absence of any solvent. researchgate.net This method offers the advantage of a simpler workup and avoids the use of potentially hazardous solvents.

Catalyst-Mediated Synthesis Approaches

To overcome the high temperatures and long reaction times often required for direct amidation, various catalysts have been employed. These catalysts facilitate the reaction under milder conditions and can improve selectivity and yield.

Enzymatic Catalysis: Enzymes, particularly lipases, have proven to be effective biocatalysts for amidation. Immobilized lipases like Novozym® 435 are used to catalyze the reaction between fatty acids and ethanolamine. diva-portal.org These enzymatic reactions can be highly selective for N-acylation over O-acylation, minimizing the formation of ester byproducts. diva-portal.org The reaction is often performed in organic solvents such as n-hexane or acetonitrile (B52724) at moderate temperatures, for instance, 40°C. diva-portal.org The selectivity can be influenced by the solubility of the intermediate amide; continuous precipitation of the product can decrease the formation of diacylated byproducts. nih.gov In some cases, using a fatty acid ester instead of the free acid (transacylation) in a solvent like acetonitrile can accelerate the reaction significantly. nih.gov For large-scale synthesis, running the reaction at a higher temperature (e.g., 90°C) and adding the ethanolamine in portions allows for the continuous removal of water under vacuum, leading to yields as high as 95%. diva-portal.org

Chemical Catalysis: A variety of chemical catalysts can facilitate the synthesis of this compound. Zirconium (IV) chloride is a low-toxicity, easy-to-handle Lewis acid catalyst that demonstrates high efficiency in the direct amidation of carboxylic acids with primary amines. arpnjournals.org The reaction between lauric or palmitic acid and monoethanolamine can be effectively catalyzed by zirconium (IV) chloride in a mixed solvent system at 65°C. arpnjournals.org Heterogeneous catalysts, such as iron supported on silica (B1680970) or alumina, have also been utilized for the amidation of stearic acid with ethanolamine in solventless conditions. researchgate.net

Novel Synthetic Techniques for this compound

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for amide synthesis, including microwave-assisted protocols and non-catalytic pathways.

Microwave-Assisted Amidation Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. smolecule.comsciforum.net The amidation of palm fatty acid distillate (PFAD), which contains dodecanoic acid, with monoethanolamine has been successfully achieved using microwave irradiation. researchgate.netrasayanjournal.co.in This method significantly reduces reaction times compared to conventional heating. For instance, an optimal conversion of 98.89% was obtained with a reaction time of just 18.5 minutes. rasayanjournal.co.inresearchgate.net The use of microwave energy provides rapid and uniform heating of the reactants, often leading to higher yields and cleaner reactions. researchgate.net

Non-Catalytic Synthesis Pathways

A significant advantage of microwave-assisted synthesis is its potential to facilitate reactions without the need for a catalyst. researchgate.netrasayanjournal.co.in The non-catalytic amidation of fatty acids with monoethanolamine under microwave irradiation presents a greener alternative to traditional methods, as it eliminates the catalyst separation and purification steps. researchgate.net The reaction proceeds efficiently, with studies demonstrating the formation of several fatty acid alkanolamides, including this compound, from PFAD and monoethanolamine. researchgate.netrasayanjournal.co.in The formation of the amide bond is confirmed by spectroscopic methods, which show the characteristic peaks for the newly formed functional groups. rasayanjournal.co.inresearchgate.net Thermal amidation at high temperatures (e.g., 180°C) without a solvent also represents a non-catalytic route, driven solely by thermal energy. researchgate.net

Optimization of Synthesis Parameters for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, the optimization of various reaction parameters is essential. Response surface methodology (RSM) coupled with experimental designs like the Box-Behnken design has been effectively used to identify the optimal conditions for the microwave-assisted, non-catalytic synthesis. researchgate.net

Key parameters that are typically optimized include:

Molar Ratio of Reactants: In the microwave-assisted synthesis from PFAD and monoethanolamine, an optimal molar ratio of 1:1 was determined to achieve the highest conversion. rasayanjournal.co.inresearchgate.net

Reaction Time: Microwave irradiation drastically shortens the required reaction time, with an optimal time of 18.5 minutes reported for achieving maximum conversion. rasayanjournal.co.inresearchgate.net

Microwave Power: The power level of the microwave is a critical parameter, with 100% power yielding the best results in the optimized protocol. rasayanjournal.co.inresearchgate.net

Temperature and Water Removal: In conventional heating methods, controlling the temperature and effectively removing the water byproduct are crucial. For instance, a patented process describes maintaining the reaction mixture at a temperature between 70°C and 90°C to increase the ratio of the desired amide product to ester byproducts. google.com In enzymatic synthesis, gradual addition of ethanolamine and distillation of water under vacuum at 90°C resulted in a 95% yield. diva-portal.org

The table below summarizes various synthetic approaches for this compound and related amides, highlighting the conditions and outcomes.

| Method | Reactants | Catalyst/Conditions | Yield/Conversion | Reference |

| Direct Amidation | Dodecanoic acid, Ethanolamine | Toluene, Reflux (up to 140°C), 6h | 90% (for N-(2-hydroxyethyl)lauramide) | prepchem.com |

| Thermal Amidation | Stearic acid, Ethanolamine | Solvent-free, 180°C, 1h | 90% Conversion | researchgate.net |

| Enzymatic Catalysis | Lauric acid, Ethanolamine | Novozym® 435, 90°C, Vacuum | 95% Yield | diva-portal.org |

| Chemical Catalysis | Lauric acid, Monoethanolamine | Zirconium (IV) chloride, n-hexane/isopropyl alcohol, 65°C, 3h | High Conversion | arpnjournals.org |

| Microwave-Assisted (Non-Catalytic) | Palm Fatty Acid Distillate, Monoethanolamine | 1:1 molar ratio, 18.5 min, 100% microwave power | 98.89% Conversion | rasayanjournal.co.inresearchgate.net |

Influence of Reactant Molar Ratios and Reaction Time

The stoichiometry of the reactants—typically a derivative of dodecanoic acid and monoethanolamine—and the duration of the reaction are fundamental levers in maximizing the output of this compound.

Research into the microwave-assisted synthesis from palm fatty acid distillate (PFAD), which contains dodecanoic acid, and monoethanolamine (MEA) has demonstrated the critical impact of these variables. An optimal conversion of 98.89% was achieved using a 1:1 molar ratio of PFAD to MEA over a remarkably short reaction time of 18.5 minutes. researchgate.netresearchgate.net This contrasts sharply with conventional heating methods which can require reaction times of 6 to 12 hours. researchgate.net

However, the relationship is not always linear. In syntheses involving fatty acid esters and alkanolamines, a persistent equilibrium exists between the desired amide product and an ester amine by-product. google.comgoogle.com In such cases, merely prolonging the reaction time at high temperatures does not necessarily shift the equilibrium favorably towards the desired amide. google.com Some processes may even incorporate a subsequent "aging" period at a lower temperature to intentionally increase the ratio of the amide to the ester by-product. google.com

Table 1: Optimization of this compound Synthesis via Microwave Irradiation researchgate.netresearchgate.net

| Parameter | Value | Outcome |

| Reactant Molar Ratio | 1:1 (PFAD:MEA) | Achieved optimal conversion |

| Reaction Time | 18.5 minutes | Reached 98.89% conversion |

| Technology | Microwave Irradiation | Significant reduction in reaction time |

Temperature Control and Solvent-Free Reaction Environments

Temperature is a critical parameter that directly influences both reaction rate and the prevalence of side reactions. Traditional synthesis methods often employ high temperatures, ranging from 120°C to 200°C, to drive the amidation reaction. google.comgoogle.comresearchgate.net For instance, reactions may be conducted at 140–160°C for several hours. researchgate.net

However, elevated temperatures can be detrimental, leading to the formation of by-products and product discoloration. google.com To mitigate these issues, a much lower temperature range of 20-80°C, with a preferred range of 40-60°C, has been recommended. google.com The use of specialized catalysts, such as nanocatalysts, can also facilitate lower reaction temperatures, around 110°C, thereby reducing energy consumption. researchgate.net

Solvent-free reaction conditions represent a significant advancement in the synthesis of alkanolamides, aligning with green chemistry principles by eliminating solvent waste. The direct reaction of the fatty acid ester and the amine can be performed without a solvent, a common practice in industrial applications. google.com One patented process for a related amide highlights a solvent-free reaction at 120°C for 8 hours. This approach simplifies product work-up and reduces the environmental impact of the synthesis.

Management of By-product Formation in Alkanolamide Synthesis

A key challenge in producing high-purity this compound is preventing the formation of undesired impurities. These by-products can arise from side reactions involving the reactants, intermediates, or the final product itself.

Identification and Characterization of Undesired Impurities

Several classes of by-products have been identified in alkanolamide synthesis. The direct reaction of fatty acids with alkanolamines is reversible, and if the water generated is not removed, it can limit the final conversion. google.com More significantly, high reaction temperatures can promote the formation of impurities that are difficult to separate and contribute to a darker product color. google.com

Key identified impurities include:

Ester Amines : These are significant by-products formed through the reaction of the fatty acid with the hydroxyl group of the alkanolamine instead of its amino group. The final product is often an equilibrium mixture of the desired amide and this ester amine. google.comgoogle.com

Unreacted Starting Materials : Residual fatty acid and alkanolamine can remain in the final product if the reaction does not go to completion. Regulations for similar products mandate a low percentage of free alkanolamine. ecfr.gov

Piperazine Derivatives : The self-condensation of alkanolamines can lead to cyclic impurities. For the closely related diethanolamine (B148213), the formation of N,N'-bis(2-hydroxyethyl)piperazine (BHEP) is a known issue, and its presence is strictly limited in final products. google.comecfr.gov Similar structures can be postulated for monoethanolamine-based reactions.

Degradation Products : High temperatures can cause thermal degradation, leading to colored bodies and other undefined impurities. google.com

Table 2: Common Impurities in Alkanolamide Synthesis

| Impurity Class | Chemical Name Example | Origin |

| Ester By-products | Fatty Acid Ester Amine | Reaction at the hydroxyl group of monoethanolamine google.comgoogle.com |

| Cyclic By-products | Piperazine Derivatives | Self-condensation of monoethanolamine google.comecfr.gov |

| Degradation Products | Colored Bodies | High-temperature side reactions google.com |

Strategies for By-product Mitigation and Selectivity Enhancement

To improve product quality and yield, several strategies are employed to minimize the formation of the aforementioned by-products.

Strict Temperature Control : Maintaining a lower reaction temperature (e.g., 40-60°C) is one of the most effective ways to prevent thermal degradation and the formation of color-imparting by-products. google.com

Catalyst Selection : The use of highly selective catalysts, such as enzymes, can promote the desired amidation reaction under mild conditions. Lipases, for example, are chemoselective and operate at lower temperatures, which can protect amine groups from undesirable side reactions. arpnjournals.org

Post-Reaction Aging : For reactions that result in an amide/ester equilibrium, a "maturation" or "aging" step can be introduced. After the initial high-temperature reaction, the mixture is held at a lower temperature (e.g., 70-90°C) for a period, which can shift the equilibrium towards the more stable and desired amide product, reducing the ester amine content. google.comgoogle.com

Avoidance of Catalysts : In some modern approaches, such as microwave-assisted synthesis, reactions can be efficiently carried out without a catalyst. rasayanjournal.co.in This simplifies the process by eliminating the need for catalyst removal and preventing catalyst-induced side reactions. rasayanjournal.co.in

By implementing these advanced synthetic and purification strategies, manufacturers can achieve a higher selectivity for this compound, resulting in a purer product with improved performance characteristics.

Sophisticated Analytical Techniques for N 2 Hydroxyethyl Dodecanamide Characterization

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental in separating N-(2-Hydroxyethyl)dodecanamide from complex mixtures and quantifying its presence. These methods leverage the differential partitioning of the analyte between a mobile phase and a stationary phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the identification and quantification of this compound. researchgate.netnih.gov In this method, the sample is vaporized and separated based on its boiling point and affinity for the chromatographic column before being detected and identified by mass spectrometry.

GC-MS analysis has been successfully used to identify this compound in various contexts, including in the analysis of synthetic reaction products and natural extracts. researchgate.netresearchgate.netresearchgate.net For instance, GC-MS analysis of products from the non-catalytic synthesis of fatty acid alkanolamides confirmed the formation of this compound. researchgate.netresearchgate.net Similarly, it has been identified as a volatile compound in Foshou fruit pulp and in extracts from the latex of Calotropis gigantea. researchgate.netmdpi.com

The identification is often achieved by comparing the resulting mass spectra with established libraries like the National Institute of Standards and Technology (NIST)/Wiley library. researchgate.net However, chromatographic identification can present challenges, as evidenced by discrepancies between calculated and reported Retention Index (RI) values for the compound. For example, a calculated RI of 1568 was noted against a reported RI of 2056 in one instance.

| Stationary Phase | Reported Retention Index (RI) | Source |

|---|---|---|

| HP-5MS | 2448.3 | nist.gov |

| Not Specified | 2056 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a key method for assessing the purity of this compound and analyzing it within mixtures. This technique is particularly suitable for non-volatile or thermally sensitive compounds.

Reverse-phase (RP) HPLC methods are commonly employed for the analysis of this compound and related compounds. sielc.comsielc.comsielc.com These methods typically use a non-polar stationary phase (like C18) and a polar mobile phase. A common mobile phase composition includes acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.comsielc.com For applications requiring mass spectrometry compatibility, formic acid is preferred over phosphoric acid. sielc.comsielc.com Purity is often determined using HPLC with UV detection, commonly set at a wavelength of 210 nm. Commercially available this compound is often stated to have a purity greater than 98.0%, as determined by gas chromatography (GC). tcichemicals.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it an invaluable tool for the structural confirmation of this compound. nih.govsynhet.com This technique is frequently used in the analysis of complex samples to identify the compound with high specificity and sensitivity.

LC-MS, often utilizing electrospray ionization (ESI) in positive ion mode, has been employed to analyze this compound. eeer.org Advanced configurations like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) have been used for screening chemicals in consumer products and for identifying the compound in biological and environmental samples. researchgate.neteeer.orgnih.gov For example, this compound was identified in extracts of Mucuna pruriens seeds and as a metabolite in patients with IgA nephropathy using LC-MS based methods. researchgate.netamegroups.cn

Capillary Electrophoresis (CZE) in Analytical Protocols

Capillary Electrophoresis (CZE) is another analytical technique that can be used for the characterization of this compound. synhet.com This method separates ions based on their electrophoretic mobility in an electric field. While CZE is listed as an available analytical method for this compound, specific research findings detailing its application, such as separation conditions or electropherograms, are not extensively documented in the reviewed literature. synhet.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to probe the molecular structure of this compound by observing its interaction with electromagnetic radiation. These methods provide critical information about the functional groups present in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a primary method for identifying the functional groups within the this compound molecule. researchgate.net The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

The presence of this compound is confirmed by characteristic peaks in the FTIR spectrum. researchgate.net Key absorptions include a broad band for the hydroxyl (O-H) stretch at approximately 3300 cm⁻¹ and a strong band for the amide I (C=O stretch) at around 1640 cm⁻¹. Further confirmation comes from the C-N stretching vibration, which appears near 3301.89 cm⁻¹, and vibrations from the C-N-H and C-N groups, which are observed at approximately 1557.03 cm⁻¹ and 1466.08 cm⁻¹, respectively. researchgate.netresearchgate.net These characteristic peaks provide definitive evidence for the amide and hydroxyl functional groups that define the structure of this compound. The NIST Chemistry WebBook also provides reference IR spectra for this compound. nist.gov

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Hydroxyl (O-H) | Stretch | ~3300 | |

| Amide (C=O) | Amide I Stretch | ~1640 | |

| Amine (C-N) | Stretch | 3301.89 | researchgate.netresearchgate.net |

| Amide (C-N-H) | Bending/Stretching | 1557.03 | researchgate.netresearchgate.net |

| Amine (C-N) | Stretch | 1466.08 | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to provide a detailed map of the molecule's carbon-hydrogen framework. chemscene.comspectrabase.com

In a typical ¹³C NMR spectrum, distinct signals corresponding to the carbonyl carbon, the two carbons of the hydroxyethyl (B10761427) group, and the multiple carbons of the dodecyl chain are observed. spectrabase.com The chemical shifts of these signals provide unequivocal evidence for the connectivity of the atoms within the molecule. Similarly, the ¹H NMR spectrum reveals characteristic peaks for the protons on the alkyl chain, the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms, and the amide and hydroxyl protons. chemscene.com The splitting patterns and integration values of these signals further corroborate the proposed structure. For instance, analysis of this compound by NMR is a standard procedure to confirm its structure, with spectra expected to be consistent with the known molecular arrangement. chemscene.comtcichemicals.com

UV-Vis Spectrophotometry for Absorbance and Concentration Determination

While this compound itself does not possess a strong chromophore for direct and highly sensitive UV-Vis analysis in the standard range, spectrophotometry can be employed for concentration determination, often in the context of specific applications. For example, in studies involving asphaltene dispersion, the absorbance of a solution containing N,N-Bis(2-hydroxyethyl) dodecanamide (B72619) was measured at 620 nm to assess its efficacy. researchgate.net The spectral analysis indicated that the addition of the dispersant did not cause significant changes in the UV-visible spectrum of the asphaltene solution, suggesting a physical stabilization mechanism rather than a chemical reaction. researchgate.net

UV-Vis spectrophotometry can also be used as a detection method in conjunction with other analytical techniques like high-performance liquid chromatography (HPLC). synhet.com

Quantitative Analysis Methods

Accurate quantification of this compound is essential for quality control and research purposes. Titrimetric and elemental analysis are two fundamental methods for achieving this.

Titrimetric Procedures for Quantitative Assay

Titration is a classic and reliable method for the quantitative analysis of this compound. synhet.com This approach is often used to determine the purity of the compound. For instance, commercial grades of related compounds are specified to be ≥95% pure as determined by volumetric analysis, a category that includes titration. The principle of the titration would typically involve the reaction of a functional group within the molecule, such as the amide or hydroxyl group, with a standardized titrant.

Elemental Analysis (CHNS) for Stoichiometric Composition

Elemental analysis, specifically CHNS analysis, provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample of this compound. synhet.com This data is fundamental for confirming the empirical formula of the compound, which is C₁₄H₂₉NO₂. nist.gov By comparing the experimentally determined percentages of each element with the theoretical values calculated from the molecular formula, the purity and stoichiometric composition of the synthesized or commercial compound can be verified. The theoretical and experimental values are expected to be in close agreement for a pure sample.

| Element | Theoretical Percentage |

| Carbon (C) | 69.09% |

| Hydrogen (H) | 12.01% |

| Nitrogen (N) | 5.75% |

| Oxygen (O) | 13.15% |

Challenges in Chromatographic Identification and Retention Index Analysis

The chromatographic analysis of this compound, while crucial, is not without its challenges, particularly concerning its identification based on retention indices. The retention index (RI) is a standardized measure used in chromatography to convert retention times into system-independent constants. However, significant discrepancies have been reported for this compound.

One study highlighted a substantial difference between the calculated RI (1568) and a reported RI (2056), underscoring the difficulties in chromatographic identification based solely on this parameter. sci-hub.se This variation can arise from several factors, including the specific gas chromatography (GC) column used, the temperature program, and the method of calculation. Such discrepancies necessitate the use of complementary analytical techniques, primarily mass spectrometry (MS), for unambiguous identification. synhet.comunl.edu Techniques like GC-MS and liquid chromatography-mass spectrometry (LC-MS) provide mass spectral data that, in conjunction with retention time, offer a much higher level of confidence in compound identification. synhet.comacs.org

| Parameter | Value | Source |

| Calculated Retention Index (RI) | 1568 | sci-hub.se |

| Reported Retention Index (RI) | 2056 | sci-hub.se |

Biological Activities and Mechanistic Investigations of N 2 Hydroxyethyl Dodecanamide

N-(2-Hydroxyethyl)dodecanamide as a Lipid Signaling Molecule

This compound functions as a bioactive lipid that participates in complex signaling networks, influencing cellular and physiological responses. Its amphiphilic nature, consisting of a hydrophobic dodecanoyl chain and a hydrophilic ethanolamine (B43304) head, allows it to interact with various cellular components, including membranes and proteins. smolecule.com

This compound is recognized as an endocannabinoid-like compound. nih.gov While not a classical endocannabinoid like anandamide (B1667382) (AEA) or 2-arachidonoylglycerol (B1664049) (2-AG), it is part of the expanded endocannabinoid system, often referred to as the "endocannabinoidome." These related compounds can modulate the activity of true endocannabinoids, often by inhibiting their enzymatic degradation, an effect known as the "entourage effect". nih.gov This potentiation of endocannabinoid signaling can influence a wide array of physiological processes regulated by the endocannabinoid system, including pain, inflammation, and mood.

N-acylethanolamines, including this compound, are increasingly recognized for their role in the regulation of lipid metabolism and energy balance. jst.go.jp Some NAEs are known to activate peroxisome proliferator-activated receptor alpha (PPAR-α), a nuclear receptor that is a key regulator of lipid metabolism. jst.go.jp The activation of PPAR-α by NAEs can influence the expression of genes involved in fatty acid oxidation and transport. The specific effects can vary depending on the length and saturation of the acyl chain. jst.go.jp Research has shown that different NAEs exhibit varying levels of activity, suggesting that the dodecanoyl (C12) chain of this compound confers specific properties within the broader family of NAEs. jst.go.jp

The interaction of this compound with cannabinoid receptors (CB1 and CB2) is complex. While it is not a direct, high-affinity ligand for these receptors in the same way as AEA, it can indirectly influence their activity. smolecule.comnih.gov Some research suggests that NAEs can modulate the binding of other ligands or interact with other related receptors, such as the transient receptor potential vanilloid type 1 (TRPV1) channel. researchgate.net For example, some NAEs have been shown to potentiate the response of cells to anandamide, which is an agonist for both cannabinoid and TRPV1 receptors. The length of the fatty acyl chain is a critical determinant of the biological activity of NAEs. smolecule.com

Table 1: Research Findings on the Biological Activities of this compound and Related NAEs

| Activity | Research Finding | Significance |

|---|---|---|

| Endocannabinoid-Like Signaling | NAEs can potentiate the effects of endocannabinoids like anandamide by inhibiting their degradation. nih.gov | Influences processes regulated by the endocannabinoid system, such as pain and inflammation. |

| Lipid Metabolism | NAEs can act as agonists for PPAR-α, a key regulator of lipid metabolism. jst.go.jp | Potential role in managing metabolic disorders. |

Metabolic Pathways of this compound in Eukaryotic Systems

The biological activity of this compound is terminated through enzymatic degradation. The primary metabolic routes involve hydrolysis and oxidation, which break down the molecule into its constituent parts.

The main pathway for the degradation of this compound is hydrolysis by the enzyme fatty acid amide hydrolase (FAAH). smolecule.comebi.ac.uk FAAH is a serine hydrolase that cleaves the amide bond of NAEs, releasing the corresponding fatty acid (dodecanoic acid) and ethanolamine. ebi.ac.ukmerckmillipore.com This enzyme is a key regulator of endocannabinoid signaling, as it also degrades anandamide. merckmillipore.com The rate of hydrolysis by FAAH can vary for different NAEs, depending on the structure of the fatty acyl chain. ebi.ac.uk Inhibition of FAAH can lead to an accumulation of NAEs, thereby enhancing their biological effects. smolecule.com

Table 2: Metabolic Enzymes and their Action on this compound

| Enzyme | Metabolic Action | Products |

|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of the amide bond ebi.ac.uk | Dodecanoic acid and ethanolamine |

Glycosyl- and Malonyl-Transferase Conjugation

This compound, also known as N-lauroylethanolamine (NAE 12:0), is part of the N-acylethanolamine (NAE) family of lipid signaling molecules. In plants, the metabolic fate of NAEs can involve conjugation to other molecules, a process mediated by specific enzymes. While direct studies detailing the glycosylation and malonylation of this compound are specific, the broader class of NAEs is known to undergo such modifications. researchgate.netresearchgate.net

Glycosylation is a critical post-translational modification where sugar moieties are attached to proteins and lipids, influencing a wide range of biological processes. thermofisher.com This process is carried out by glycosyltransferases. In eukaryotes, N-glycan synthesis is a complex, conserved pathway that begins in the endoplasmic reticulum. thermofisher.comnih.gov The transfer of a pre-assembled oligosaccharide block to an asparagine residue of a protein is a key step. nih.gov While this describes protein glycosylation, lipid glycosylation also plays a vital role in cellular function.

In the context of plant biology, evidence suggests that NAEs can be metabolized through conjugation by glycosyl- and malonyl-transferases. researchgate.netresearchgate.net This represents a potential mechanism for inactivating or modifying the signaling properties of this compound and other NAEs within the plant cell. The addition of a glucose or malonate group would significantly alter the polarity and biological activity of the parent molecule, likely affecting its ability to interact with receptors or cross membranes.

Functional Roles in Plant Physiology and Development

N-Acylethanolamines (NAEs), including this compound, are recognized as a class of lipid mediators that influence various aspects of plant growth and development. researchgate.net

Influence on Seedling Establishment and Root Morphogenesis

This compound has been extensively utilized as a model compound to investigate the effects of NAEs on plant development, particularly on root systems. researchgate.netresearchgate.net Research has demonstrated that NAEs play a role in seedling establishment. researchgate.netresearchgate.net Exogenous application of this compound has been shown to impact seedling growth, with notable effects on root architecture and elongation. researchgate.net These studies indicate that NAEs can act as negative regulators of seedling growth, and their effects may be mediated in part through interactions with the abscisic acid signaling pathway. researchgate.net

Modulation of Flowering Processes

The transition from vegetative growth to flowering is a critical developmental switch in plants, and evidence suggests that NAEs are involved in its regulation. researchgate.netresearchgate.net While the precise mechanisms are still under investigation, the association of NAEs with flowering processes points to their role as endogenous signaling molecules that help to coordinate this key life cycle event. The modulation of NAE levels or signaling could potentially influence the timing and success of flowering.

Participation in Responses to Biotic and Abiotic Stresses

Plants produce a variety of secondary metabolites in response to both biotic (e.g., pathogens, insects) and abiotic (e.g., drought, salinity) stresses. bepls.com N-Acylethanolamines are implicated in plant responses to pathogens. researchgate.netresearchgate.net The production of related compounds, such as N,N-Bis(2-hydroxyethyl)dodecanamide, has been observed in plants subjected to biotic stress, such as gall formation induced by insect attacks or nematode infection. bepls.comiosrjournals.org This suggests that the N-acylethanolamide metabolic pathway is activated as part of the plant's defense mechanism. Furthermore, some compounds structurally related to this compound are known to be naturally produced in plants through biotic and abiotic processes. canada.ca These findings support a role for this class of lipids in mediating plant responses to environmental challenges.

Antimicrobial and Antifungal Research Perspectives

This compound, an amide derivative of lauric acid, has been identified as a compound with notable antimicrobial and antifungal properties. nih.govsci-hub.se

In vitro Studies on Microbial Growth Inhibition

Research has confirmed the antimicrobial potential of this compound. In one study, this compound was isolated from a thin-layer chromatography (TLC) fraction of a metabolite mixture that exhibited antimicrobial activity. nih.gov It is recognized for possessing both antibacterial and antifungal capabilities. nih.govsci-hub.se While this specific compound had not been previously reported as a secretory product from microorganisms, its identification underscores its potential as a natural antimicrobial agent. nih.gov

Studies on structurally similar compounds provide further insight into its potential mechanisms. For instance, N,N-Bis(2-hydroxyethyl)dodecanamide, a related surfactant, is thought to exert its antimicrobial effect by increasing the porosity of the cytoplasmic membrane. researchgate.netnih.gov The antimicrobial activity of such surfactant-like molecules often depends on the chain length of their lipophilic component and the polarity of their hydrophilic groups. nih.gov Other dodecanamide (B72619) derivatives have also shown inhibitory activity against various bacterial strains. idosi.org For example, some studies have demonstrated significant growth inhibition of common pathogens like Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5%.

Table 1: Investigated Antimicrobial Activity of Related Dodecanamides

| Compound/Derivative | Target Organism(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Dodecanamide | Staphylococcus aureus, Escherichia coli | Significant growth inhibition at 0.5% concentration. | |

| N,N-Bis(2-hydroxyethyl)dodecanamide | General antimicrobial | Exhibits antimicrobial activity by increasing cytoplasmic membrane porosity. | researchgate.netnih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-lauroylethanolamine |

| N-acylethanolamine |

| Glucose |

| Malonate |

| Abscisic acid |

| N,N-Bis(2-hydroxyethyl)dodecanamide |

| Staphylococcus aureus |

Investigation of Synergistic Effects with Co-administered Agents

Currently, specific research detailing the synergistic effects of this compound when co-administered with other agents is not extensively available in the public domain. The exploration of such interactions is a critical area for future research to understand the full therapeutic potential and safety profile of this compound. Synergistic studies are essential to determine whether this compound can enhance the efficacy of other therapeutic agents, potentially allowing for lower dosages and reduced side effects.

Exploration of Neurological and Anti-Inflammatory Potentials

The potential of this compound in the realms of neurology and inflammation is an area of growing interest. As an N-acylethanolamine, it belongs to a class of lipids with known signaling functions in the body.

In Silico and In Vitro Evaluation as a Monoamine Oxidase-A (MAO-A) Inhibitor (by analogy with related compounds)

Monoamine oxidase-A (MAO-A) is an enzyme critical in the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine. wikipedia.org Inhibition of this enzyme is a key mechanism for many antidepressant medications. wikipedia.org While direct studies on this compound are limited, research on analogous compounds suggests a potential for MAO-A inhibition.

In silico analyses have identified related compounds, such as N,N-Bis(2-hydroxyethyl) dodecanamide, as potential MAO-A inhibitors. researchgate.net These computational studies evaluate the interaction between the compound and the active site of the MAO-A enzyme to predict binding affinity and inhibitory potential. researchgate.net Furthermore, in vitro studies on plant extracts containing different but related N-acyl ethanolamines have demonstrated measurable MAO inhibitory activity. For instance, an ethanolic extract of Hawm Gra Dang Ngah rice, containing (Z)-N-(2-hydroxyethyl)hexadec-7-enamide, showed a 37.23% inhibition rate against MAO at a concentration of 10 mg/mL. mdpi.com These findings suggest that the N-acylethanolamine structure, including this compound, warrants further investigation as a potential source of MAO-A inhibitors. researchgate.netmdpi.com

Implications for Pain Perception and Neuroprotection Research

N-acylethanolamines as a chemical class are recognized for their role in influencing pain perception and neuroprotection. smolecule.com These lipid signaling molecules can interact with various receptors and pathways in the central and peripheral nervous systems. Research has utilized this compound specifically to study the effects of N-acylethanolamines on physiological processes. researchgate.net The implications are significant, as compounds that modulate pain and offer neuroprotection are highly sought after for treating a range of neurological and chronic pain disorders. smolecule.comresearchgate.net Further research could elucidate the specific pathways through which this compound may exert analgesic or neuroprotective effects.

Assessment of Anti-Inflammatory Effects and Mechanisms

N-acylethanolamines are known to possess anti-inflammatory properties. researchgate.net The mechanisms for these effects can be diverse, including the inhibition of inflammatory mediators. units.it For related compounds, anti-inflammatory action has been attributed to the inhibition of histamine (B1213489) release from mast cells and the inhibition of elastase. units.it

Cellular and Molecular Effects of this compound

Understanding the direct effects of this compound at the cellular level is crucial for evaluating its potential as a bioactive compound.

Cytotoxicity and Cellular Viability Studies

The cytotoxicity of this compound and its analogs has been evaluated in various cell lines. A closely related compound, N,N-Bis(2-hydroxyethyl) dodecanamide, was assessed for its effects on cell viability in human lung (A549) and liver (HepG2) cells. The study found no significant reduction in the viability of A549 cells. csic.es In another study, a related palmitic acid derivative, N-(2-Hydroxyethyl)hexadecanamide, showed anti-proliferative effects in breast cancer cells (MDA-MB-231 and MCF-7). researchgate.net

The table below summarizes the findings from a cytotoxicity study on plastic additives, including the related compound N,N-Bis(2-hydroxyethyl) dodecanamide, on HepG2 cells.

| Cell Line | Compound | Concentration (μg/mL) | Effect |

| HepG2 | N,N-Bis(2-hydroxyethyl) dodecanamide | 19 | Detected in extracts, but specific cytotoxicity not isolated |

This table is based on data from a study on plastic additive extracts in HepG2 cells. The specific cytotoxic contribution of N,N-Bis(2-hydroxyethyl) dodecanamide was not individually determined but was present in the tested mixture. csic.es

These studies indicate that the cytotoxic profile of this compound and its relatives can be cell-line specific and may hold potential for applications where targeted cell activity is desired.

Genotoxicity and Mutagenicity Assessments (e.g., Ames Test, Chromosomal Aberration Assays)

The genotoxic potential of this compound, also known as Lauramide MEA, has been evaluated in bacterial reverse mutation assays. In an Ames test assessing mutagenicity, Lauramide MEA was tested with multiple strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537, and TA1538). psu.edu The compound did not exhibit mutagenic activity in any of the tested strains, both in the presence and absence of metabolic activation. psu.edu

Further computational analysis using the Optimised Approach based on Structural Indices Set - TIssue MEtabolism Simulator (OASIS-TIMES) for Lauramide MEA predicts a low genotoxic potential. The model predicts negative results for in vitro bacterial reverse mutation assays and chromosome aberration assays. industrialchemicals.gov.au Additionally, the model anticipates negative outcomes for in vivo micronucleus and liver clastogenicity assays. industrialchemicals.gov.au

Table 1: Summary of Ames Test Results for this compound (Lauramide MEA)

| Test System | Strains | Metabolic Activation | Result |

|---|

Research into Pharmacokinetic and Pharmacodynamic Profiles

Research into the specific pharmacokinetic and pharmacodynamic profiles of this compound is limited. However, based on its chemical properties as a surfactant, some predictions regarding its absorption have been made. industrialchemicals.gov.au

The molecule is expected to have a low molecular weight, suggesting that absorption across biological membranes is possible. industrialchemicals.gov.au It has been proposed that amidase enzymes present in the skin could potentially metabolize the compound, converting it into lauric acid and monoethanolamine. industrialchemicals.gov.au This suggests a possible pathway for its breakdown following dermal contact. Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) are not extensively documented in the public domain.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lauramide MEA |

| Lauric Acid |

| Monoethanolamine |

Advanced Research Applications and Materials Science of N 2 Hydroxyethyl Dodecanamide

N-(2-Hydroxyethyl)dodecanamide in Pharmaceutical and Medicinal Chemistry Research

The unique molecular structure of this compound, featuring a long hydrophobic carbon chain and a hydrophilic head with amide and hydroxyl functional groups, makes it a valuable molecule in the pharmaceutical sciences.

Role as Pharmaceutical Intermediates and Fine Chemicals

This compound, also known by its synonym Lauric Acid Monoethanolamide, is classified as a pharmaceutical intermediate echemi.com. In this capacity, it serves as a foundational building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its defined chemical structure allows it to be incorporated into larger molecules, contributing specific properties such as lipophilicity and the potential for hydrogen bonding. As a fine chemical, it is produced in a pure form that makes it suitable for use in regulated manufacturing processes within the pharmaceutical industry.

The synthesis of fatty amides like this compound often involves renewable natural resources, such as lauric acid derived from vegetable oils arpnjournals.org. This positions it as a component in the development of surfactants and other specialty chemicals from natural sources for the pharmaceutical and cosmetic industries arpnjournals.org.

Reagents for Organic Synthesis in Medicinal Chemistry

In medicinal chemistry, the development of new drugs relies on a wide array of chemical reactions to build and modify molecules. Amide formation is one of the most frequently used reactions in the final steps of drug synthesis medium.com. The this compound molecule contains both a stable secondary amide linkage and a reactive primary alcohol group.

This structure makes it a useful reagent or starting material for further chemical transformations. The hydroxyl (-OH) group can undergo reactions such as esterification or etherification to attach other molecular fragments, potentially altering the biological activity or pharmacokinetic properties of the resulting compound. While specific examples of its use in the synthesis of named commercial drugs are not extensively detailed in current literature, its functional groups are fundamental to reactions commonly employed by medicinal chemists to create new chemical entities.

Formulation Enhancement: Emulsification and Solubility Properties

One of the most significant challenges in pharmaceutical development is the poor water solubility of many new drug candidates arpnjournals.org. This compound is a non-ionic surfactant, a class of compounds widely used to overcome this issue arpnjournals.org. Its amphipathic nature, possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, allows it to act as an effective emulsifying, thickening, and stabilizing agent specialchem.comguidechem.com.

When used in drug formulations, it can help to disperse poorly soluble (lipophilic) drugs in aqueous environments, creating stable emulsions guidechem.com. This enhances the solubility and can improve the bioavailability of the active ingredient. By reducing the interfacial tension between oil and water phases, it facilitates the formation of a homogenous mixture, which is critical for liquid dosage forms. Its ability to increase viscosity is also valuable in topical formulations like creams and ointments guidechem.com.

Table 1: Formulation-Enhancing Properties of this compound

| Property | Function in Pharmaceutical Formulation | Reference |

| Emulsifier | Stabilizes oil-in-water emulsions, allowing for the formulation of immiscible liquids. | guidechem.com |

| Thickener | Increases the viscosity of liquid and semi-solid formulations like creams and lotions. | specialchem.com |

| Stabilizer | Helps maintain the physical consistency and prevents separation of formulation ingredients. | specialchem.com |

| Foaming Agent | Can be used to generate foam in specific formulations, such as topical cleansers. | specialchem.com |

| Solubilizer | Improves the solubility of poorly water-soluble active pharmaceutical ingredients. | arpnjournals.org |

Engineering of Biofriendly Materials and Systems

The molecular characteristics of this compound suggest its potential utility in the field of materials science, particularly for applications requiring biocompatibility.

Development of Soft Materials for Biomedical Applications

Soft materials, such as hydrogels and liquid crystals, are of great interest for biomedical applications like drug delivery and tissue engineering. The formation of these materials often relies on the principle of molecular self-assembly, where molecules spontaneously organize into ordered structures. Amphiphilic molecules like this compound possess this capability. In an aqueous environment, these molecules can arrange themselves into structures like micelles or bilayers, which are the foundational components of more complex soft materials.

While direct research focusing on the use of this compound for creating biomedical soft materials is not extensively documented, studies on closely related fatty acid derivatives demonstrate this principle. For instance, the self-assembly of various fatty acids is a known route to forming vesicles and other soft structures nih.gov. The potential exists for this compound to be used as a component in creating novel, biofriendly soft materials, though this remains an area for future research exploration.

Integration into Biosensor Design

A biosensor is an analytical device that combines a biological component with a physicochemical detector to detect chemical substances. The surface chemistry of a biosensor is critical for its performance, often requiring specific coatings to immobilize biological recognition elements (e.g., enzymes, antibodies) and to prevent non-specific binding.

Currently, there is a lack of specific research in the scientific literature detailing the integration or application of this compound in the design and fabrication of biosensors. Materials commonly reported for biosensor development include natural polymers like gelatin or advanced nanomaterials mdpi.commdpi.com. The potential for fatty acid amides to be used as surface modifiers or components in biosensor construction has not been a significant focus of investigation to date.

Potential in Electro-Stimulated Drug Delivery Systems

Electro-stimulated drug delivery represents a sophisticated frontier in therapeutics, aiming for programmable and on-demand release of active agents in response to an electrical signal. While direct research specifically detailing this compound in electrically stimulated systems is not extensively documented, its inherent properties as a surfactant suggest a theoretical potential for such applications.

The ability of surfactants to self-assemble into micelles makes them promising candidates for drug delivery systems, where they can encapsulate hydrophobic drugs and enhance their solubility. The closely related compound, N,N-Bis(2-hydroxyethyl)dodecanamide, has been noted for its micelle-forming capabilities, suggesting potential for enhancing the solubility and therapeutic efficacy of poorly soluble drugs . This principle of micellar encapsulation is foundational to many advanced drug delivery platforms.

In the context of electro-stimulation, materials are designed to change their structure or release their payload in response to an electric field frontiersin.org. Graphene-based nanomaterials, for instance, have been explored for their potential in smart drug delivery due to their electrical properties frontiersin.org. A hypothetical system could involve this compound-based micelles or vesicles that are engineered to release their contents when an external electrical stimulus is applied. This could occur through electro-induced disruption of the micellar structure or by integrating the surfactant into a larger electro-responsive polymer matrix. Further research is required to explore and validate the viability of this compound in these advanced, triggerable therapeutic systems.

Functional Surfactant Applications in Material Science

The performance of this compound in material science is rooted in its fundamental surfactant properties, which allow it to modify interfaces, stabilize complex mixtures, and control the physical properties of formulations.

A primary function of any surfactant is to reduce the surface tension of a liquid brighton-science.com. This compound achieves this through its amphiphilic nature. In an aqueous environment, the hydrophilic head group is attracted to water molecules, while the long, hydrophobic dodecyl tail is repelled by them njchm.comyoutube.com.

This molecular structure causes this compound to migrate to the air-water interface. At the surface, the molecules orient themselves with their hydrophobic tails pointing away from the water and their hydrophilic heads remaining in the water njchm.com. This arrangement disrupts the strong cohesive forces between surface water molecules, which are responsible for high surface tension youtube.com. By inserting themselves between water molecules at the surface, the surfactant molecules weaken these attractions, leading to a measurable decrease in surface tension njchm.comyoutube.com. This effect allows liquids to spread more easily and wet surfaces more effectively, a critical property in coatings, detergents, and other industrial formulations brighton-science.com.

Table 1: Surfactant Action and Effect on Surface Properties

| Molecular Part | Interaction with Water | Location in Solution | Consequence |

|---|---|---|---|

| Hydrophilic Head (-CH₂CH₂OH) | Attracted | Bulk water phase / Interface | Anchors molecule in water |

| Hydrophobic Tail (C₁₂H₂₅-) | Repelled | Air-water interface / Micelle core | Reduces cohesive forces |

| Overall Effect | Amphiphilic | Interface / Micelles | Reduction of surface tension |

In numerous industrial and consumer products, the generation of stable foam and the precise control of viscosity are essential for performance and user experience. Fatty acid alkanolamides, the class of compounds to which this compound belongs, are well-known for their role as foam boosters and stabilizers thegoodscentscompany.comfirp-ula.org. They enhance the volume and texture of foam and prevent it from collapsing too quickly firp-ula.org.

The stability of the foam is intrinsically linked to the viscosity and drainage characteristics of the liquid films (lamellae) that make up the foam structure. This compound contributes to foam stability by increasing the viscosity of the formulation. This effect is particularly pronounced when used in combination with anionic surfactants and electrolytes like sodium chloride firp-ula.org. The addition of an electrolyte to the formulation is thought to promote a structural change in the surfactant micelles, from smaller, spherical arrangements to larger, elongated or rod-like structures. This reorganization leads to increased intermolecular interactions and a macroscopic increase in the solution's viscosity firp-ula.org. A more viscous liquid drains more slowly from the foam lamellae, making the foam more robust and longer-lasting researchgate.net.

Table 2: Role of Alkanolamides in Formulation Properties

| Property | Mechanism of Action | Result in Formulation |

|---|---|---|

| Foam Boosting | Interacts with primary surfactants at the air-liquid interface. | Increases foam volume and creates a denser lather. |

| Foam Stabilization | Increases bulk and surface viscosity, slowing liquid drainage. | Prevents premature collapse of foam. |

| Viscosity Building | Promotes transition of micelles to larger, anisometric structures. | Thickens the formulation for improved texture and stability. |

Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water. This compound functions as an effective emulsifier due to its amphiphilic molecular structure. When added to an oil-and-water mixture, the surfactant molecules position themselves at the oil-water interface.

The hydrophobic dodecyl tails penetrate the oil droplets, while the hydrophilic hydroxyethyl (B10761427) heads remain in the surrounding water phase. This creates a stabilizing film around the oil droplets, which acts as a barrier to prevent them from coalescing or merging. This mechanism allows for the formation of stable emulsions, which are critical in a wide range of products including creams, lotions, foods, and industrial lubricants. The related compound, N,N-Bis(2-hydroxyethyl)dodecanamide, is noted for its good detergency and emulsification characteristics in products like cleansers and lotions thegoodscentscompany.com.

Environmental and Industrial Chemical Research

The unique properties of this compound also lend themselves to specialized applications in environmental remediation and industrial processes.

Research has identified the utility of related alkanolamides in environmental applications, specifically in the treatment of wastewater. N,N-Bis(2-hydroxyethyl)dodecanamide has been shown to be effective in removing certain organic pollutants, such as p-hydroxybenzoic acid, from water biosynth.com.

The mechanism of action involves leveraging the surfactant's ability to increase the solubility of such contaminants . By forming micelles, the surfactant can encapsulate the sparingly soluble organic pollutant molecules within the hydrophobic cores of the micelles, effectively sequestering them in the aqueous phase. This increased solubility facilitates their removal during subsequent stages of the water treatment process. This application highlights a key area of research where the fundamental properties of surfactants are applied to address environmental challenges.

Table 3: Application in Wastewater Treatment

| Compound Family | Target Contaminant | Mechanism of Action | Reference |

|---|---|---|---|

| Alkanolamides | p-Hydroxybenzoic acid | Increases contaminant solubility via micellar encapsulation. | biosynth.com |

Development of Textile Auxiliaries and Anti-Rust Agents

This compound and related dodecanamide (B72619) surfactants have found utility in specialized industrial applications, including the formulation of textile auxiliaries and anti-rust agents. researchgate.net In the textile industry, these compounds are valued for their surfactant properties, which include good washing, thickening, and permeability characteristics. goldkaren.com As components in printing and dyeing auxiliaries, they can act as detergents, thickeners, and foam stabilizers. goldkaren.com

The molecular structure of this compound, featuring a long hydrophobic alkyl chain and a polar hydrophilic head, allows it to function as a corrosion inhibitor. This amphiphilic nature enables it to form a protective layer on metal surfaces, mitigating the corrosive action of the environment. goldkaren.com Specifically, compounds of this class have been utilized as rust inhibitors for metals such as copper and iron. goldkaren.com

Components in Foaming Agents for Advanced Concrete Materials

In the field of materials science, this compound is a key component in the development of advanced foaming agents for lightweight or foam concrete. researchgate.net A lauramide-based concrete foaming agent synthesized using dodecanoic acid and N-(2-hydroxyethyl)ethylenediamine demonstrates very low surface tension and excellent foaming properties. researchgate.netscientific.net These characteristics are crucial for creating low-density foam concrete, a material valued for its energy-saving and thermal insulation properties. researchgate.net